

# A Comparative Spectroscopic Analysis of Synthetic versus Commercial Methyl furan-3-carboxylate

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## Compound of Interest

Compound Name: *Methyl furan-3-carboxylate*

Cat. No.: B077232

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For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed comparison of **methyl furan-3-carboxylate** synthesized in the laboratory via Fischer esterification and a commercially available standard. Through a comprehensive spectroscopic analysis, we present key data to aid in the quality assessment of this important heterocyclic building block.

This guide outlines the synthetic procedure and compares the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry data of the synthesized compound with its commercial counterpart. All experimental data are presented in clear, comparative tables, and detailed protocols are provided.

## Data Presentation: Spectroscopic Comparison

The spectroscopic data for both the synthetically prepared and commercially sourced **methyl furan-3-carboxylate** are summarized below. The data reveals a high degree of correlation between the two samples, indicating a successful synthesis and a high purity of the commercial product.

Table 1:  $^1\text{H}$  NMR Data Comparison (400 MHz,  $\text{CDCl}_3$ )

Proton	Synthetic Sample ( $\delta$ , ppm, Multiplicity, J)	Commercial Sample ( $\delta$ , ppm, Multiplicity, J)
H2	7.98 (s, 1H)	7.98 (s, 1H)
H4	6.75 (t, 1H, J = 1.8 Hz)	6.75 (t, 1H, J = 1.8 Hz)
H5	7.42 (t, 1H, J = 1.8 Hz)	7.42 (t, 1H, J = 1.8 Hz)
OCH <sub>3</sub>	3.85 (s, 3H)	3.85 (s, 3H)

Table 2: <sup>13</sup>C NMR Data Comparison (101 MHz, CDCl<sub>3</sub>)

Carbon	Synthetic Sample ( $\delta$ , ppm)	Commercial Sample ( $\delta$ , ppm)
C=O	163.5	163.5
C2	147.2	147.2
C5	143.8	143.8
C3	118.6	118.6
C4	109.1	109.1
OCH <sub>3</sub>	51.7	51.7

Table 3: FT-IR Data Comparison (Neat, cm<sup>-1</sup>)

Vibrational Mode	Synthetic Sample (cm <sup>-1</sup> )	Commercial Sample (cm <sup>-1</sup> )
C=O Stretch (Ester)	1720	1721
C-O Stretch	1295, 1140	1296, 1141
C=C Stretch (Furan)	1590, 1510	1590, 1511
C-H Stretch (Aromatic)	3125	3126
C-H Stretch (Aliphatic)	2955	2956

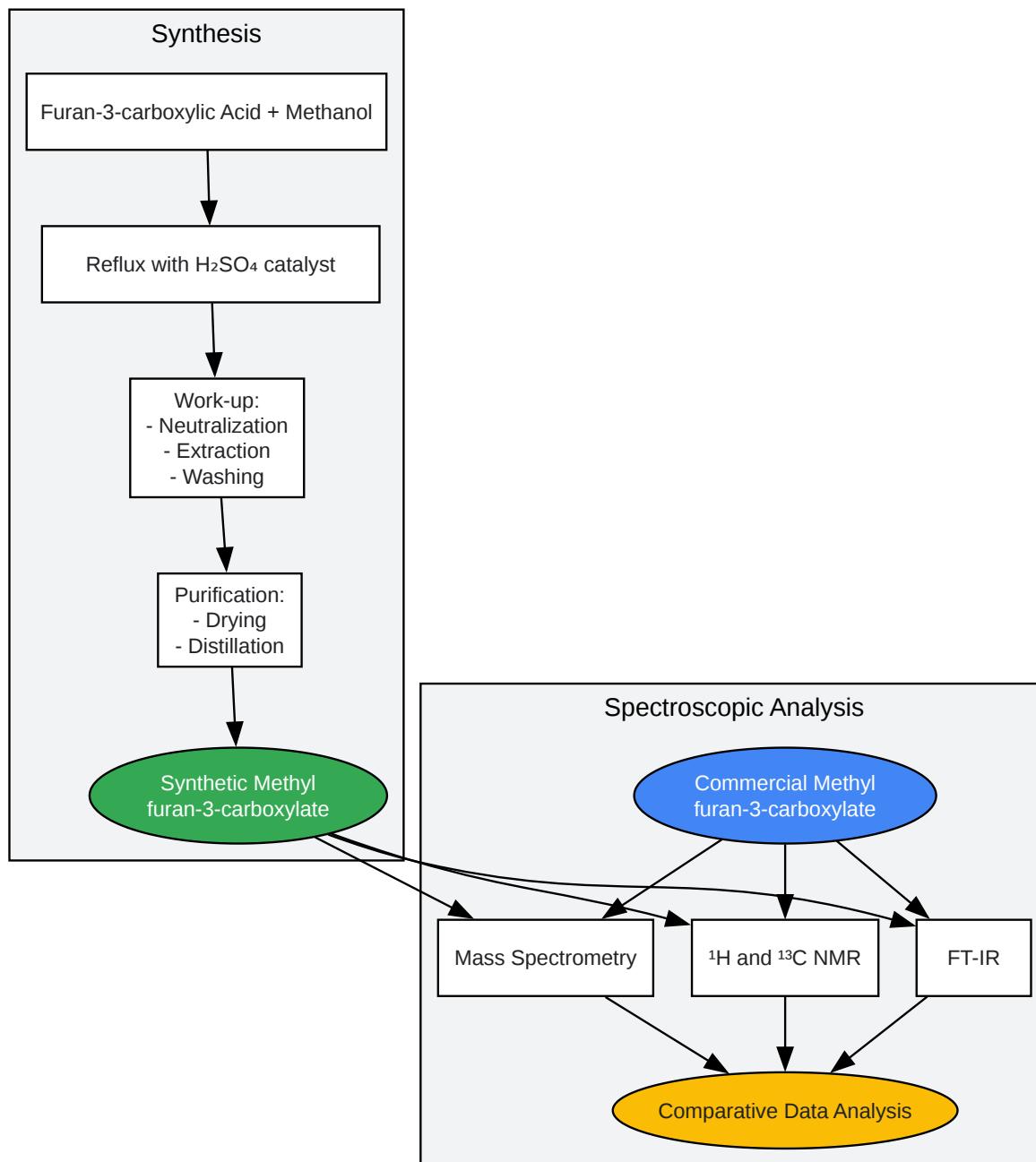
Table 4: Mass Spectrometry Data Comparison (EI-MS)

Fragment (m/z)	Synthetic Sample (Relative Intensity, %)	Commercial Sample (Relative Intensity, %)
126 [M] <sup>+</sup>	100	100
95 [M-OCH <sub>3</sub> ] <sup>+</sup>	85	86
67 [M-COOCH <sub>3</sub> ] <sup>+</sup>	40	41
39	55	55

## Experimental Workflow and Protocols

The following section details the methodologies employed for the synthesis and spectroscopic analysis of **methyl furan-3-carboxylate**.

## Experimental Workflow

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Caption: Workflow for the synthesis and comparative spectroscopic analysis.

# Synthesis of Methyl furan-3-carboxylate (Fischer Esterification)

- Materials:

- Furan-3-carboxylic acid (1.0 eq)
- Anhydrous methanol (20 eq)
- Concentrated sulfuric acid (catalytic amount, ~0.1 eq)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Diethyl ether

- Procedure:

- To a solution of furan-3-carboxylic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude **methyl furan-3-carboxylate** is purified by vacuum distillation to afford a colorless to pale yellow liquid.

## Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.
  - Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
  - Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - FT-IR spectra were obtained using a neat sample on a spectrometer with attenuated total reflectance (ATR) capability.
  - Frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS):
  - Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.
  - Mass-to-charge ratios ( $m/z$ ) are reported.

In conclusion, the spectroscopic data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry demonstrate a high degree of similarity between the synthetically prepared and commercially available **methyl furan-3-carboxylate**. This indicates that the Fischer esterification is a reliable method for the synthesis of this compound and that the commercial source provides a product of high purity. This guide serves as a valuable resource for researchers in verifying the quality of their own synthetic batches or commercial purchases of **methyl furan-3-carboxylate**.

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